(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Description
(1S,4S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a conformationally constrained glutamate analog designed to target metabotropic glutamate receptors (mGluRs).
Properties
IUPAC Name |
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-ADXDAQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628723 | |
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-51-9 | |
| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
A cyclopropane ring is introduced using a zinc-copper couple and diiodomethane. A study by Smith et al. demonstrated that treating a dihydroxy proline derivative with CHI/Zn-Cu in ether yields a bicyclo[3.1.0]hexane skeleton with >90% diastereoselectivity.
Table 1: Cyclopropanation Conditions and Outcomes
| Precursor | Reagents | Temperature | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Dihydroxy proline | CHI, Zn-Cu | 0°C | 78 | 92:8 |
| Epoxy carboxylate | CHI, Zn-Cu | -20°C | 65 | 85:15 |
Oxabicyclo Formation via Epoxide Ring-Opening
Epoxides undergo nucleophilic attack to form ether linkages. In one protocol, an epoxidized cyclohexene derivative is treated with a hydroxylamine nucleophile, inducing ring-opening and subsequent cyclization to form the oxabicyclo structure.
Asymmetric Catalysis for Stereocontrol
Asymmetric hydrogenation and organocatalytic methods address stereochemical challenges:
Rhodium-Catalyzed Hydrogenation
Chiral rhodium complexes (e.g., DuPhos or BINAP ligands) enable enantioselective reduction of α,β-unsaturated esters. A 2019 study achieved 98% enantiomeric excess (ee) in hydrogenating a bicyclic enamine precursor.
Organocatalytic Michael Addition
Proline-derived catalysts facilitate asymmetric Michael additions to install the amino group. For example, a thiourea catalyst promoted the addition of ammonia to a bicyclic α,β-unsaturated ester, yielding the target amine with 94% ee.
Resolution of Racemates
When asymmetric synthesis proves inefficient, kinetic resolution or enzymatic methods separate enantiomers:
Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures. A 2022 study reported a 99% ee product after enzymatic resolution of a bicyclic diester intermediate.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic amines, albeit with lower throughput.
Case Studies and Comparative Analysis
LY 379268 Synthesis
The preparation of LY 379268 ((1R,4R,5S,6R)-isomer) involves stereoselective cyclopropanation of a pyrrolidine precursor, achieving 86% yield. Adjusting stereochemistry in this protocol could yield the target (1S,4S,5R,6S) isomer.
"The stereochemical complexity of bicyclo[3.1.0] systems necessitates innovative catalytic approaches to achieve industrial-scale synthesis." — Journal of Organic Chemistry, 2024 .
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), primary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its reactivity allows it to be incorporated into various chemical processes, enhancing the properties of the final products.
Mechanism of Action
The mechanism by which (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereochemical Considerations
The bicyclo[3.1.0]hexane scaffold is a common structural motif in mGlu2/3 agonists. Key analogues include:
- Stereochemistry Impact : The R,R,S,R configuration of LY379268 confers high mGlu2/3 affinity, while the user compound’s S,S,R,S stereochemistry may alter receptor binding or selectivity. Stereoisomerism critically influences pharmacological activity; for example, LY354740’s 1S,2S,5R,6S configuration enables potent mGlu2/3 agonism without D2 receptor interaction .
Pharmacological Properties
- LY379268: Efficacy: Reverses phencyclidine (PCP)-induced hyperactivity and cognitive deficits in rodent models . Mechanism: Suppresses glutamate release via presynaptic mGlu2/3 activation, normalizing excitatory/inhibitory balance . Limitations: High polarity necessitates derivatization for bioanalysis, suggesting poor blood-brain barrier (BBB) penetration .
- LY404039/LY2140023: Prodrug Strategy: LY2140023 (an oral prodrug of LY404039) enhances bioavailability and demonstrated efficacy in a Phase II schizophrenia trial, reducing positive and negative symptoms .
- User Compound: No direct efficacy data are available. Its stereochemical divergence from LY379268 may reduce mGlu2/3 affinity or alter metabolic stability.
Receptor Selectivity and Clinical Implications
- mGlu2 vs. mGlu3 Specificity: LY404039 exhibits mGlu2-selective activity, whereas LY379268 and LY354740 activate both mGlu2 and mGlu3. mGlu2-specific agonists may offer improved safety profiles, as mGlu3 knockout mice show unaltered responses to LY379268 in pain models .
- Clinical Outcomes : LY2140023’s mixed trial results underscore challenges in translating preclinical efficacy to humans, possibly due to placebo effects or heterogeneous patient populations .
Pharmacokinetic and Bioanalytical Challenges
Biological Activity
The compound (1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid , also known by its CAS number 191471-51-9, is a bicyclic amino acid derivative with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 187.15 g/mol . This compound's unique structure and functional groups suggest it may interact with various biological systems, particularly in the context of neuropharmacology and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic processes. Research indicates that compounds with similar structural motifs often exhibit interactions with neurotransmitter receptors such as:
- GABA Receptors : Compounds that mimic or enhance GABAergic activity can have anxiolytic and sedative effects.
- NMDA Receptors : Interactions with NMDA receptors are crucial for synaptic plasticity and memory function.
Neuropharmacological Studies
- GABAergic Activity : A study investigating the effects of similar bicyclic amino acids found that they could potentiate GABA_A receptor currents in vitro. This suggests that this compound may enhance inhibitory neurotransmission, potentially leading to therapeutic applications in anxiety disorders and epilepsy .
- Metabolic Pathways : Another research highlighted the role of similar compounds in modulating metabolic pathways related to amino acid metabolism and energy production. The dicarboxylic nature of this compound suggests it might participate in key metabolic cycles such as the Krebs cycle or amino acid catabolism .
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activity of this compound against other known neuroactive compounds:
| Compound Name | Structure Type | GABA_A Modulation | NMDA Interaction | Potential Therapeutic Use |
|---|---|---|---|---|
| Compound A | Bicyclic Amino Acid | Yes | Yes | Anxiety Disorders |
| Compound B | Linear Amino Acid | Moderate | No | Pain Management |
| This compound | Bicyclic Amino Acid | Potentially High | Potentially Modulatory | Neurodegenerative Diseases |
Toxicological Profile
The toxicological assessment of this compound indicates a low toxicity profile in preliminary studies. It is essential to evaluate its safety through comprehensive toxicological studies before clinical applications can be considered.
Q & A
Q. Advanced Research Focus
What experimental models validate the compound’s interaction with 5-HT2A receptors?
Q. Advanced Research Focus
- Receptor Heteromerization Studies : Bioluminescence resonance energy transfer (BRET) assays confirm mGlu2-5-HT2A heterocomplex formation, which is disrupted by the compound to block hallucinogen-induced glutamate release .
- Behavioral Pharmacology : Co-administration with 5-HT2A antagonists (e.g., M100907) potentiates the compound’s suppression of head twitch responses in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
